molecular formula C30H35F3N4O7 B13331284 Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate

Cat. No.: B13331284
M. Wt: 620.6 g/mol
InChI Key: NPQXQMNZSKMQEJ-NYTZCTPBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate is a complex organic compound that belongs to the class of peptides This compound is composed of a sequence of amino acids, specifically L-phenylalanine, L-proline, glycine, and L-proline, linked together with a benzyl ester and trifluoroacetate group

Properties

Molecular Formula

C30H35F3N4O7

Molecular Weight

620.6 g/mol

IUPAC Name

benzyl (2S)-1-[2-[[(2S)-1-[(2S)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C28H34N4O5.C2HF3O2/c29-22(17-20-9-3-1-4-10-20)27(35)32-16-7-13-23(32)26(34)30-18-25(33)31-15-8-14-24(31)28(36)37-19-21-11-5-2-6-12-21;3-2(4,5)1(6)7/h1-6,9-12,22-24H,7-8,13-19,29H2,(H,30,34);(H,6,7)/t22-,23-,24-;/m0./s1

InChI Key

NPQXQMNZSKMQEJ-NYTZCTPBSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)CNC(=O)C2CCCN2C(=O)C(CC3=CC=CC=C3)N)C(=O)OCC4=CC=CC=C4.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. The process begins with the protection of the amino groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then activated using reagents such as carbodiimides or uronium salts to form peptide bonds. The benzyl ester group is introduced through esterification reactions, and the trifluoroacetate group is added in the final step to form the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are carefully controlled to optimize the coupling efficiency and minimize side reactions. Purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of proteases, enzymes that break down proteins, thereby affecting cellular processes such as apoptosis and inflammation .

Comparison with Similar Compounds

Similar Compounds

    L-phenylalanyl-L-proline: A dipeptide with similar structural features but lacking the benzyl ester and trifluoroacetate groups.

    Cyclo-L-valyl-L-ornithyl-L-leucyl-D-phenylalanyl-L-prolylglycyl: A cyclic hexapeptide with antibacterial properties.

Uniqueness

Benzyl L-phenylalanyl-L-prolylglycyl-L-prolinate 2,2,2-trifluoroacetate is unique due to its specific sequence of amino acids and the presence of the benzyl ester and trifluoroacetate groups. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.

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